N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Description
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide: is a complex organic compound featuring a sulfonamide group attached to a benzene ring, which is further substituted with a 1,3,4-oxadiazole ring and a phenyl group
Properties
IUPAC Name |
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-27(25,23-17-11-5-2-6-12-17)18-13-7-10-16(14-18)20-22-21-19(26-20)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17,23H,2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWISMKQAPRZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the 1,3,4-oxadiazole ring: The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.
Sulfonamide formation: The sulfonamide group is introduced by reacting the benzene ring with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Cyclohexyl group attachment: Finally, the cyclohexyl group is attached to the nitrogen atom of the sulfonamide through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial synthesis of this compound would likely follow similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: Its structural properties make it suitable for use in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine:
Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Anticancer Research:
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, potentially disrupting DNA replication or transcription. These interactions can lead to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
N-cyclohexyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activity.
N-cyclohexyl-3-(5-phenyl-1,2,4-oxadiazol-2-yl)benzenesulfonamide: Variation in the oxadiazole ring position, affecting its reactivity and interaction with biological targets.
Uniqueness: The presence of the phenyl group in N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide enhances its ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a drug candidate. The specific arrangement of functional groups also allows for unique reactivity patterns in synthetic applications.
This compound’s unique combination of structural features and biological activities makes it a valuable subject for further research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
